Azurite

Description

Propriétés

Numéro CAS |

1319-45-5 |

|---|---|

Formule moléculaire |

C2H2Cu3O8 |

Poids moléculaire |

344.67 g/mol |

Nom IUPAC |

tricopper;dicarbonate;dihydroxide |

InChI |

InChI=1S/2CH2O3.3Cu.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 |

Clé InChI |

GWBUNZLLLLDXMD-UHFFFAOYSA-H |

SMILES |

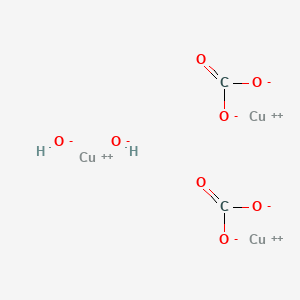

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |

SMILES canonique |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |

Origine du produit |

United States |

Foundational & Exploratory

geochemical conditions for azurite formation

An In-depth Technical Guide to the Geochemical Conditions for Azurite Formation

Abstract

This compound, a secondary copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is renowned for its deep azure blue color. Its formation in the natural environment is a complex process governed by a specific set of geochemical conditions. This technical guide provides a comprehensive overview of the core physicochemical parameters that control the precipitation and stability of this compound. It is intended for researchers, geochemists, and materials scientists interested in the mineralogical and geochemical processes of copper carbonate formation. This document synthesizes thermodynamic data, findings from experimental studies, and field observations to delineate the stability fields of this compound, with a particular focus on its relationship with the more common copper carbonate, malachite (Cu₂(CO₃)(OH)₂).

Geochemical Genesis of this compound

This compound is not a primary mineral found in initial ore bodies but is a secondary mineral that forms in the oxidized zones of copper deposits, typically near the surface.[1] The fundamental process involves the interaction of carbon-dioxide-laden meteoric water with primary copper sulfide minerals (e.g., chalcopyrite, bornite) or other copper-bearing rocks.[2][3] This process can be summarized in the following stages:

-

Oxidation and Leaching: Primary copper sulfide ores are oxidized, releasing copper ions (Cu²⁺) into solution.

-

Transport: Descending, acidic groundwater enriched with dissolved carbon dioxide (forming carbonic acid, H₂CO₃) transports the dissolved copper ions.[2]

-

Precipitation: As these solutions move into a different geochemical environment where conditions change—such as variations in pH, temperature, or through evaporation—the saturation point for copper carbonates is reached, and precipitation occurs in pore spaces, fractures, and cavities.[2]

Key Physicochemical Parameters for this compound Formation

The formation and stability of this compound versus malachite are highly sensitive to subtle changes in the geochemical environment.[4][5] The key parameters are pH, the partial pressure of carbon dioxide (Pco₂), temperature, and the activities of dissolved copper and carbonate species.

pH

This compound formation is favored in slightly more acidic conditions compared to malachite.[3][5] While the precipitation of both minerals generally occurs in a pH range of 6 to 8, this compound's stability field is typically found in the lower end of this spectrum.[4][6]

Partial Pressure of Carbon Dioxide (Pco₂) and Carbonate Activity

The partial pressure of CO₂ is arguably the most critical factor governing whether this compound or malachite will form. This compound's chemical formula contains a higher proportion of carbonate to hydroxide (1:1 ratio) compared to malachite (1:2 ratio).[7] Consequently, this compound requires a significantly higher concentration of dissolved carbonate, which is in equilibrium with the Pco₂ of the surrounding environment.

The equilibrium between malachite and this compound is reached at a Pco₂ of approximately 10⁻³.⁴⁵ atmospheres at 25°C and 1 atm total pressure.[4][5][6]

-

Pco₂ > 10⁻³.⁴⁵ atm: this compound is the stable phase.[4]

-

Pco₂ < 10⁻³.⁴⁵ atm: Malachite is the stable phase.[4]

Since the average Pco₂ in Earth's atmosphere is around 10⁻³.⁵ atm, this explains why malachite is far more common and why this compound is considered unstable in open air over geological time, often altering to malachite.[4][7] The formation of this compound, therefore, requires environments where CO₂ can accumulate to levels significantly exceeding that of the normal atmosphere.[8] Such conditions can be found in poorly ventilated subsurface environments, such as within fault zones containing swelling clays that trap CO₂, or through contributions from biological activity.[8]

Temperature

Field and laboratory studies indicate that this compound forms under relatively low-temperature conditions, typical of near-surface environments.[1] Isotope analyses suggest that the primary formation temperature is between 10°C and 30°C.[8] Some studies have noted this compound can form at slightly higher temperatures than malachite, with one study indicating formation at up to 32°C.[3][9]

Data Summary

The quantitative conditions for this compound formation are summarized in the table below.

| Parameter | Favorable Range for this compound Formation | Notes | Citations |

| pH | 5.0 - 7.0 | Favored in more acidic conditions relative to malachite. The broader 6-8 range is for general copper carbonate precipitation. | [3][4][6] |

| Partial Pressure of CO₂ (Pco₂) at 25°C | > 10⁻³.⁴⁵ atm | Critically important; this compound requires Pco₂ levels higher than the equilibrium point with malachite. | [4][5][6] |

| Temperature | 10°C - 32°C | Low-temperature formation typical of near-surface oxidation zones. | [8][9] |

| Total Dissolved Copper Activity | ~10⁻⁶ molal | Value used in stability calculations; formation depends on sufficient copper in solution. | [4] |

| Carbonate/Bicarbonate Ion Activity | High | This compound requires a high concentration of (bi)carbonate ions in solution to precipitate. | [4][5][10] |

This compound-Malachite Stability and Transformation

The close relationship between this compound and malachite is central to understanding this compound's geochemistry. This compound is metastable and frequently alters to the more stable malachite, a process often observed as pseudomorphs of malachite after this compound crystals.[4][5]

The chemical transformation is driven by a change in the carbonate to hydroxide ratio, facilitated by the addition of water and the loss of CO₂.[7]

2Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3Cu₂(CO₃)(OH)₂ (Malachite) + CO₂

This reaction highlights that the conversion of this compound to malachite is favored by a low partial pressure of carbon dioxide in the air and the presence of water.[7]

Caption: this compound-Malachite Transformation Pathway.

Experimental Protocols for this compound Synthesis

While natural formation is a slow geological process, this compound can be synthesized in a laboratory setting. These experiments confirm the restrictive chemical conditions required for its formation and are valuable for materials science and pigment replication studies.

Experimental Synthesis of this compound Pigment

One documented method involves the controlled precipitation from copper salt and carbonate solutions.[11]

Objective: To synthesize this compound and observe its potential conversion to malachite.

Materials:

-

Copper(II) sulfate (CuSO₄) solution

-

Concentrated sodium carbonate (Na₂CO₃) solution

-

Deionized water

-

Heating and stirring apparatus

-

Filtration equipment

Methodology:

-

A solution of copper(II) sulfate is slowly added to a concentrated solution of sodium carbonate.

-

The reaction temperature is maintained between 45-65°C.[11]

-

This compound is reported to form as the initial precipitate under these conditions.[11]

-

The stability of the formed this compound is time-sensitive. The mixture is typically left for up to two hours, during which the metastable this compound may begin converting to the more stable malachite.[11]

-

To halt the conversion and isolate the this compound, the precipitate should be quickly filtered, washed (e.g., with ethanol to speed drying), and dried at a low temperature.[11]

This protocol demonstrates the kinetic and thermodynamic competition between this compound and malachite formation, where this compound can be an intermediate product.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The formation of this compound is confined to a narrow set of geochemical conditions, making it a relatively rare mineral compared to its common associate, malachite. The critical requirements are a slightly acidic to neutral pH, an adequate supply of dissolved copper ions, and most importantly, a partial pressure of carbon dioxide that is significantly elevated above normal atmospheric levels. This compound's inherent instability under surface conditions, leading to its transformation into malachite, further underscores the unique and transient nature of its formational environment. The principles outlined in this guide are fundamental for geologists in mineral exploration, for chemists in synthesizing novel materials, and for conservation scientists in understanding the alteration of historical pigments.

References

- 1. geologyscience.com [geologyscience.com]

- 2. This compound: The blue gem material, ore of copper, and pigment. [geology.com]

- 3. Genetic links between malachite and this compound formations [eureka.patsnap.com]

- 4. rruff.net [rruff.net]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. [PDF] Stability relations of malachite and this compound | Semantic Scholar [semanticscholar.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. JAIC 2005, Volume 44, Number 2, Article 4 (pp. 103 to 116) [cool.culturalheritage.org]

- 11. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Crystal Structure and Space Group of Azurite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of azurite, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂. This document delves into the crystallographic parameters, experimental methodologies for their determination, and the hierarchical classification of its crystal structure.

This compound Crystal Structure and Properties

This compound crystallizes in the monoclinic crystal system, a classification characterized by three unequal axes with one oblique angle.[1][2][3] Its deep azure blue color is a notable characteristic.[2] The mineral is often found in the oxidized zones of copper ore deposits.[1]

Crystallographic Data

The crystal structure of this compound has been determined and refined using techniques such as single-crystal X-ray diffraction and neutron diffraction. While there is general agreement on the fundamental structure, slight variations in the lattice parameters are reported across different studies, which can be attributed to factors like sample purity and experimental conditions. The crystallographic data for this compound is summarized in the table below.

| Parameter | Reported Values | Source(s) |

| Crystal System | Monoclinic | [1][2][3] |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | P2₁/c (No. 14) | [1] |

| Lattice Parameters | ||

| a | 5.008 Å - 5.01 Å | |

| b | 5.844 Å - 5.85 Å | |

| c | 10.336 Å - 10.35 Å | |

| α, γ | 90° | [4] |

| β | 92.33° - 92.43° | |

| Unit Cell Volume (V) | 302.25 ų | |

| Formula Units (Z) | 2 |

Note on Space Group Setting: The space group for this compound is most commonly reported as P2₁/c, which is the standard setting for space group number 14.[4] Occasionally, non-standard settings such as P2₁/a or P2₁/n may be encountered depending on the choice of unit cell axes.[4] These different notations describe the same fundamental symmetry but with a different orientation of the crystallographic axes.

Experimental Protocols for Crystal Structure Determination

The determination of this compound's crystal structure relies on diffraction techniques that probe the arrangement of atoms within the crystal lattice. The following sections outline the general principles and a plausible experimental workflow for single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information on the unit cell dimensions, bond lengths, and bond angles of a crystalline material.[5]

Methodology:

-

Crystal Selection and Mounting: A high-quality, single crystal of this compound, typically 30-300 microns in size and free from defects, is selected.[6] The crystal is mounted on a goniometer head using a suitable adhesive on a thin glass fiber or a loop.[6]

-

Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer. Key components of the instrument include an X-ray source (e.g., a rotating anode generator), a goniometer for precise crystal orientation, a detector (e.g., a CCD or CMOS detector), and a cooling system to maintain the crystal at a stable temperature, often 100 K, to minimize thermal vibrations.[5][6]

-

Data Collection:

-

Unit Cell Determination: Initial diffraction images are collected to determine the unit cell parameters and the orientation matrix of the crystal.[5]

-

Intensity Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans).[7] The detector collects the intensities and positions of the diffracted X-ray beams.

-

-

Data Processing and Structure Solution:

-

Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors like absorption.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group, which for this compound is P2₁/c.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns. This process yields the final, detailed crystal structure.

-

Neutron Diffraction

Neutron diffraction is a complementary technique to X-ray diffraction. As neutrons scatter from atomic nuclei rather than electrons, it is particularly useful for accurately locating light atoms, such as hydrogen in the hydroxyl groups of this compound, and for studying magnetic ordering.[8]

Methodology:

-

Sample Preparation: For powder neutron diffraction, a finely ground sample of this compound is loaded into a sample holder. For single-crystal neutron diffraction, a larger single crystal is required.

-

Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. The instrument consists of a monochromator to select neutrons of a specific wavelength, a goniometer to orient the sample, and a detector to count the diffracted neutrons.

-

Data Collection: Diffraction patterns are collected at various scattering angles (2θ). For magnetic structure determination, data is often collected at temperatures below the magnetic ordering temperature.

-

Data Analysis and Refinement: The collected neutron diffraction data is analyzed using the Rietveld refinement method.[9] This involves fitting the entire diffraction pattern with a calculated pattern based on a model of the crystal and/or magnetic structure. The refinement process optimizes the lattice parameters, atomic positions, and magnetic moments to achieve the best agreement with the experimental data.

Visualization of Crystallographic Classification

The classification of a crystal's structure follows a hierarchical relationship, from the broadest category of crystal system to the most specific space group. This hierarchy for this compound is illustrated in the following diagram.

This diagram illustrates that this compound belongs to the monoclinic crystal family and system, the prismatic (2/m) crystal class, and the P2₁/c space group. This systematic classification is fundamental to understanding the symmetry and physical properties of crystalline materials.

References

- 1. mindat.org [mindat.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Monoclinic crystal system - Wikipedia [en.wikipedia.org]

- 4. Space-Group Determination in Practice [pd.chem.ucl.ac.uk]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. neutrons.ornl.gov [neutrons.ornl.gov]

- 8. researchgate.net [researchgate.net]

- 9. MAUD Rietveld Refinement Software for Neutron Diffraction Texture Studies of Single‑ and Dual‑Phase Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Energetic Landscape of Copper Carbonates: A Thermodynamic Guide to Azurite and Malachite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the thermodynamic properties of azurite (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂), two secondary copper carbonate minerals of significant interest in various scientific and industrial fields. A thorough understanding of their thermodynamic stability, formation, and interconversion is critical for applications ranging from geochemistry and environmental science to materials science and drug development, where copper compounds are explored for their therapeutic potential. This guide summarizes key thermodynamic data, details the experimental protocols for their determination, and visually represents their stability relationships and experimental workflows.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound and malachite are governed by their fundamental thermodynamic parameters. These values, determined through precise calorimetric and analytical techniques, are essential for predicting the minerals' behavior under various environmental and experimental conditions.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative thermodynamic data for this compound and malachite at standard conditions (298.15 K and 1 atm), facilitating a direct comparison between the two minerals.

Table 1: Molar Thermodynamic Properties of this compound and Malachite at 298.15 K

| Property | Symbol | This compound (Cu₃(CO₃)₂(OH)₂) | Malachite (Cu₂(CO₃)(OH)₂) |

| Molar Heat Capacity | C_p_° (J mol⁻¹ K⁻¹) | 228.5 ± 1.4[1] | 154.3 ± 0.93[1] |

| Standard Molar Entropy | S° (J mol⁻¹ K⁻¹) | 254.4 ± 3.8[1] | 166.3 ± 2.5[1] |

| Enthalpy of Formation from Oxides | ΔH°f,ox (kJ mol⁻¹) | -84.7 ± 7.4[1] | -52.5 ± 5.9[1] |

| Enthalpy of Formation from Elements | ΔH°f (kJ mol⁻¹) | - | -251.9 ± 0.5[2] |

| Enthalpy of Decomposition | ΔH°decomp (kJ mol⁻¹) | 105.1 ± 5.8[1] | 66.1 ± 5.0[1] |

Note: The enthalpy of formation from elements for this compound is not explicitly provided in the search results, while a value for malachite is available from a dedicated study.

Experimental Protocols: Methodologies for Thermodynamic Characterization

The thermodynamic data presented in this guide are the result of meticulous experimental work employing a variety of analytical techniques. Understanding these methodologies is crucial for critically evaluating the data and for designing future experiments.

The thermodynamic properties of this compound and malachite have been investigated using a combination of techniques, primarily:

-

Adiabatic Calorimetry: This method is used to measure the heat capacity of a substance as a function of temperature. The sample is thermally isolated from its surroundings, and a known amount of heat is introduced, allowing for the precise determination of the resulting temperature change. Low-temperature adiabatic calorimetry, from as low as 3.8 K up to 300 K, has been employed to determine the standard heat capacities and third law entropies of both minerals.[1]

-

Heat-Flux Calvet Calorimetry: This technique measures the heat flow associated with a physical or chemical process. For this compound and malachite, it has been used in conjunction with other methods to study their thermodynamic properties.[1]

-

Oxide Melt Solution Calorimetry: This high-temperature calorimetric technique is used to determine the enthalpy of formation of refractory compounds like minerals. The sample is dissolved in a molten oxide solvent (e.g., lead borate, 2PbO·B₂O₃) at a high temperature (e.g., 973 K), and the heat of solution is measured.[1] By measuring the heats of solution of the mineral and its constituent oxides, the enthalpy of formation from the oxides can be calculated.

-

Differential Thermal Analysis (DTA): DTA is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. It is used to detect phase transitions, decomposition, and other thermal events.[1] For this compound and malachite, DTA helps to identify their decomposition temperatures.[3][4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for studying decomposition reactions that involve the loss of volatile components, such as H₂O and CO₂ from this compound and malachite.[1][4]

Mandatory Visualizations: Diagrams of Stability and Experimental Workflow

Visual representations are indispensable for comprehending the complex relationships and processes involved in the study of this compound and malachite thermodynamics.

Stability Relationship of this compound and Malachite

The relative stability of this compound and malachite is primarily dependent on the partial pressure of carbon dioxide (P_CO₂_) and the pH of the surrounding environment. Malachite is the more common and generally more stable copper carbonate under typical atmospheric conditions.[5][6] this compound is favored at higher P_CO₂_ and more acidic conditions.[7][8] The transition between the two is very sensitive to small changes in these environmental parameters.[5][6][9]

Caption: this compound-Malachite stability as a function of CO₂ pressure and pH.

General Experimental Workflow for Thermodynamic Characterization

The determination of the thermodynamic properties of minerals like this compound and malachite follows a systematic experimental workflow, integrating several analytical techniques to obtain a comprehensive dataset.

Caption: A generalized workflow for determining thermodynamic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. OneMine | RI 7851 Enthalpy of Formation of Malachite [CU2(CO3)(OH)2] [onemine.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. minsocam.org [minsocam.org]

- 5. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 6. Stability relations of malachite and this compound | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Stability relations of malachite and this compound | Semantic Scholar [semanticscholar.org]

- 9. rruff.net [rruff.net]

An In-depth Technical Guide to the Formation of Azurite in Oxidized Copper Ore Deposits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azurite, a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂, is a secondary mineral renowned for its deep "azure" blue color. It forms in the oxidized zones of copper ore deposits through the alteration of primary copper sulfides. The formation and stability of this compound are governed by a delicate interplay of physicochemical parameters, including pH, the partial pressure of carbon dioxide (pCO₂), temperature, and the presence of other ions. This guide provides a comprehensive overview of the geochemical principles underlying this compound formation, detailed experimental protocols for its synthesis, and a summary of its thermodynamic properties.

Geochemical Formation of this compound

This compound precipitates from aqueous solutions containing dissolved copper and carbonate ions, typically under oxidizing conditions. The primary source of copper is the weathering of copper sulfide minerals (e.g., chalcopyrite, bornite), while the carbonate is usually derived from dissolved atmospheric and soil CO₂ in meteoric water or from the dissolution of carbonate host rocks.[1][2]

The overall chemical reaction for the formation of this compound from dissolved copper ions can be represented as:

3Cu²⁺(aq) + 2CO₃²⁻(aq) + 2H₂O(l) ⇌ Cu₃(CO₃)₂(OH)₂(s) + 2H⁺(aq)

The stability of this compound is intricately linked to that of its more common counterpart, malachite (Cu₂(CO₃)(OH)₂). The transformation between these two minerals is primarily controlled by the partial pressure of carbon dioxide.[3]

Physicochemical Conditions for this compound Formation

The formation of this compound is favored under specific environmental conditions, which are summarized in the table below.

| Parameter | Value/Range | Source(s) |

| pH | 6.0 - 8.0 (precipitation range) | [4] |

| ~6.95 (coexistence with malachite) | [4] | |

| pCO₂ | > 10⁻³·⁴⁵ atm | [4] |

| Temperature | 10 - 30 °C | [5] |

| Eh | Oxidizing conditions | [4] |

Table 1: Physicochemical Conditions for this compound Formation

Thermodynamic Data

The thermodynamic stability of this compound has been determined through calorimetric studies. This data is crucial for geochemical modeling of copper ore deposits.

| Thermodynamic Property | Value | Source(s) |

| Enthalpy of Formation from Oxides (ΔH°f,oxides) | -84.7 ± 7.4 kJ/mol | [2] |

| Standard Molar Entropy (S°) | 254.4 ± 3.8 J/(mol·K) | [2] |

| Molar Heat Capacity (Cp) | 228.5 ± 1.4 J/(mol·K) | [2] |

Table 2: Thermodynamic Properties of this compound at 298.15 K

Paragenesis and Stability Relationship with Malachite

This compound and malachite are frequently found in close association, often exhibiting intergrowth or pseudomorphism, where malachite replaces this compound.[3] This transformation is a result of the higher stability of malachite under typical atmospheric conditions, which have a lower partial pressure of CO₂ than is required for this compound to be the stable phase.[1]

The conversion of this compound to malachite can be represented by the following reaction:[1]

2Cu₃(CO₃)₂(OH)₂(s) + H₂O(l) → 3Cu₂(CO₃)(OH)₂(s) + CO₂(g)

This reaction highlights that a decrease in CO₂ partial pressure or an increase in water activity will favor the formation of malachite over this compound.

Figure 1: this compound-Malachite Stability Relationship

Experimental Protocols

The synthesis of this compound in a laboratory setting provides valuable insights into its formation mechanisms and allows for the production of the compound for various research applications.

Synthesis of this compound from Copper(II) Sulfate and Sodium Carbonate

This protocol is adapted from historical pigment synthesis methods and provides a reliable way to produce this compound.[6]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Solutions:

-

Prepare a solution of copper(II) sulfate by dissolving a specific amount (e.g., 25 g) in deionized water (e.g., 500 mL).

-

Prepare a concentrated solution of sodium carbonate by dissolving a stoichiometric excess (e.g., 30 g) in deionized water (e.g., 250 mL).

-

-

Precipitation:

-

Gently heat the sodium carbonate solution to 45-65 °C on a heating plate with stirring.

-

Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution while maintaining constant stirring. A blue precipitate of this compound will form.

-

-

Digestion and Isolation:

-

Continue stirring the mixture at the elevated temperature for a short period (e.g., 15-30 minutes) to allow for crystal growth. Note that prolonged reaction times (e.g., >2 hours) can lead to the conversion of this compound to the more stable green malachite.[6]

-

Remove the beaker from the heat and allow the precipitate to settle.

-

-

Washing and Drying:

-

Decant the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove soluble impurities.

-

Collect the this compound precipitate by vacuum filtration using a Buchner funnel.

-

Dry the purified this compound in a drying oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

-

Figure 2: Experimental Workflow for this compound Synthesis

Characterization Techniques

The synthesized product should be characterized to confirm its identity and purity.

| Technique | Purpose | Expected Result for this compound | Source(s) |

| X-ray Diffraction (XRD) | Phase identification and crystal structure analysis | Characteristic diffraction pattern matching the standard for this compound. | [7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (carbonate, hydroxyl) | Absorption bands corresponding to CO₃²⁻ and OH⁻ vibrations. | [3] |

| Raman Spectroscopy | Vibrational analysis for phase identification | Distinct Raman peaks characteristic of the this compound structure. | [3][8] |

| Scanning Electron Microscopy (SEM) | Morphological analysis | Observation of crystal habit (e.g., prismatic, tabular). | - |

| X-ray Fluorescence (XRF) Spectroscopy | Elemental analysis | Detection of copper as the major element. | [3] |

Table 3: Analytical Techniques for this compound Characterization

Influence of Other Ions

The presence of other ions in the solution can influence the mineral phases that form. While detailed quantitative studies are limited, it is known that high concentrations of sulfate (SO₄²⁻) can favor the formation of copper sulfate minerals like brochantite (Cu₄(SO₄)(OH)₆) over copper carbonates.[9] Similarly, the presence of chloride ions can lead to the formation of minerals such as atacamite (Cu₂Cl(OH)₃).[9]

Conclusion

The formation of this compound in the oxidized zones of copper ore deposits is a complex process controlled by a specific set of geochemical parameters. Its stability is delicately balanced, particularly with respect to the partial pressure of carbon dioxide, which dictates its relationship with the more common malachite. Laboratory synthesis provides a means to study these formation pathways and to produce this compound for further research. A thorough understanding of these principles is essential for geochemists, mineralogists, and materials scientists, and may have implications for fields such as economic geology and the development of novel copper-based compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. webexhibits.org [webexhibits.org]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. Genetic links between malachite and this compound formations [eureka.patsnap.com]

- 6. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Multi-Analytical and Non-Invasive Approach for Characterising Blackened Areas of Originally Blue Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Malachite - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Monoclinic Crystal System of Azurite

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the monoclinic crystal system of azurite, Cu₃(CO₃)₂(OH)₂. It details the mineral's crystallographic, physical, and optical properties, outlines the experimental protocols for its characterization, and presents logical and experimental workflows through structured diagrams.

Introduction to this compound

This compound is a secondary copper mineral renowned for its deep "azure" blue color.[1] It is a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂.[1][2] Formed in the oxidized zones of copper ore deposits, it is frequently found in association with malachite, another copper carbonate mineral.[1] this compound crystallizes in the monoclinic system, a crystal system characterized by three unequal axes with one oblique intersection.[1] Understanding the precise crystal structure of minerals like this compound is crucial for materials science, geology, and could offer insights for professionals in drug development, particularly in understanding biomineralization and designing novel crystalline structures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various crystallographic studies.

Table 1: General and Crystallographic Properties

| Property | Value | Source(s) |

| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | [1][2] |

| Crystal System | Monoclinic | [1] |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | P2₁/c (or P2₁/a) | [1][3][4] |

| Unit Cell Parameters | a ≈ 5.01 Å | |

| b ≈ 5.85 Å | [1] | |

| c ≈ 10.35 Å | [1] | |

| β ≈ 92.4° | ||

| Formula Units (Z) | 2 | [1][3] |

Note: The space group is often reported as P2₁/c, but P2₁/a is an equivalent description representing a different choice of unit cell axes. Some advanced studies using neutron diffraction have also explored refinements in the lower symmetry space group P2₁.[5][4]

Table 2: Physical and Optical Properties

| Property | Value | Source(s) |

| Mohs Hardness | 3.5 - 4.0 | [1] |

| Specific Gravity | 3.77 - 3.9 g/cm³ | [1] |

| Cleavage | Perfect on {011}, Fair on {100} | |

| Fracture | Conchoidal | [1] |

| Luster | Vitreous (glassy) | [1] |

| Streak | Light blue | [1] |

| Optical Properties | Biaxial (+) | [1] |

| Refractive Indices | nα = 1.730 | [1] |

| nβ = 1.758 | [1] | |

| nγ = 1.838 | [1] | |

| Birefringence (δ) | 0.108 | [1] |

| Pleochroism | Visible in shades of blue | [1] |

Experimental Protocols

The determination of this compound's crystal structure is primarily accomplished through X-ray diffraction (XRD) techniques. Below are detailed methodologies for both powder and single-crystal XRD analysis.

Protocol for Powder X-ray Diffraction (PXRD)

Powder XRD is a rapid technique used for phase identification and the determination of unit cell parameters of a crystalline material.[6]

-

Sample Preparation:

-

Select a pure this compound sample.

-

Grind the sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle or a micronizing mill.[7] This ensures a random orientation of crystallites.

-

Mount the powder onto a sample holder. This can be a zero-background holder (e.g., single crystal silicon) or a standard glass slide with a cavity. Ensure the sample surface is flat and level with the holder's surface.

-

-

Data Collection:

-

Place the sample holder into a powder diffractometer.

-

Use a standard X-ray source, typically Copper (Cu Kα radiation, λ ≈ 1.5418 Å).

-

Set the instrument parameters. A typical scan might involve:

-

Voltage and Current: 40 kV and 35-40 mA.

-

Scan Range (2θ): 5° to 80°.

-

Step Size: 0.01° to 0.02° 2θ.

-

Time per Step: 1-10 seconds, depending on desired signal-to-noise ratio.

-

-

Initiate the scan. The goniometer rotates the sample at an angle θ while the detector rotates at 2θ, collecting the intensity of diffracted X-rays at each step.[6]

-

-

Data Analysis:

-

The output is a diffractogram plotting intensity versus 2θ.

-

Phase Identification: Compare the experimental diffraction pattern (specifically the d-spacings and relative intensities of the peaks) against a standard database like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to confirm the material is this compound.

-

Unit Cell Refinement: Use software (e.g., GSAS, FullProf, TOPAS) to perform a Le Bail fit or Rietveld refinement.[8][9] This process involves fitting a calculated diffraction pattern to the experimental data by refining parameters such as the unit cell dimensions (a, b, c, β), peak shape, and background.[8]

-

Protocol for Single-Crystal X-ray Diffraction

This technique provides the most accurate data for determining the precise atomic arrangement and space group of a crystal.[10]

-

Crystal Selection and Mounting:

-

Under a microscope, select a small, high-quality single crystal of this compound (typically 0.1-0.3 mm in size) that is free of cracks and inclusions.

-

Mount the crystal on a goniometer head, typically by affixing it to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive (e.g., epoxy or oil).

-

-

Data Collection:

-

Mount the goniometer head onto a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction instrument) equipped with a CCD or CMOS detector.

-

The X-ray source is typically Molybdenum (Mo Kα radiation, λ ≈ 0.71073 Å) or synchrotron radiation.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to reduce thermal vibrations and improve data quality.

-

Perform an initial scan to determine the unit cell parameters and crystal orientation (indexing).

-

Based on the monoclinic crystal system, plan a full data collection strategy to measure the intensities of a complete and redundant set of reflections over a wide range of 2θ. This involves rotating the crystal through a series of angles (e.g., omega and phi scans).

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for various factors, including Lorentz-polarization effects and absorption (based on the crystal's shape and composition).

-

Use specialized software (e.g., SHELX, Olex2) to solve the crystal structure. This involves determining the phases of the structure factors (the "phase problem") to generate an initial electron density map.

-

Identify the positions of the copper, carbon, oxygen, and hydrogen atoms from the electron density map.

-

Refine the structural model using a non-linear least-squares method.[8] This process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors. The final refined structure is typically reported in a Crystallographic Information File (CIF).[11][12]

-

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound's crystal structure.

Caption: Logical Relationship of this compound's Crystallographic Parameters.

Caption: Experimental Workflow for Crystal Structure Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H2Cu3O8 | CID 9884557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Mineral Data [webmineral.com]

- 4. [1010.5340] The magnetic and crystal structure of this compound Cu$_3$(CO$_3$)$_2$(OH)$_2$ as determined by neutron diffraction [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 7. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 9. shura.shu.ac.uk [shura.shu.ac.uk]

- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 11. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Formula and Composition of Azurite: Cu₃(CO₃)₂(OH)₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azurite, a basic copper carbonate with the chemical formula Cu₃(CO₃)₂(OH)₂, is a mineral of significant interest across various scientific disciplines, from geology and materials science to the development of novel therapeutic agents. Its distinct deep blue color, a result of the copper(II) ions in its structure, has made it a sought-after pigment for centuries.[1] Beyond its aesthetic value, the precise chemical composition and crystal structure of this compound provide a foundation for understanding its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the chemical formula, elemental and oxide composition, and crystal structure of this compound. It further details established experimental protocols for its characterization, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Electron Probe Microanalysis (EPMA), as well as wet chemical and synthesis methods. This document is intended to serve as a core resource for researchers and professionals requiring a deep technical understanding of this copper-based compound.

Chemical Formula and Composition

The accepted chemical formula for this compound is Cu₃(CO₃)₂(OH)₂ , representing a hydrated copper carbonate.[2][3] This formula indicates that each formula unit of this compound contains three copper atoms, two carbonate groups (CO₃), and two hydroxyl groups (OH).

Elemental and Oxide Composition

The theoretical elemental and oxide composition of pure this compound can be calculated from its chemical formula and the atomic weights of its constituent elements. This data is crucial for quantitative analysis and for verifying the purity of natural or synthetic samples.

| Component | Formula | Molar Mass ( g/mol ) | Percentage by Weight |

| Elements | |||

| Copper | Cu | 63.546 | 55.31% |

| Carbon | C | 12.011 | 6.97% |

| Hydrogen | H | 1.008 | 0.58% |

| Oxygen | O | 15.999 | 37.14% |

| Oxides | |||

| Copper(II) Oxide | CuO | 79.545 | 69.24% |

| Carbon Dioxide | CO₂ | 44.01 | 25.53% |

| Water | H₂O | 18.015 | 5.23% |

| Total | Cu₃(CO₃)₂(OH)₂ | 344.677 | 100.00% |

Table 1: Theoretical elemental and oxide composition of pure this compound.

Crystal Structure

This compound crystallizes in the monoclinic crystal system , belonging to the space group P2₁/c.[2] The crystal structure consists of approximately square planar Cu(II) centers coordinated by carbonate and hydroxide ligands. This specific arrangement of atoms and the electronic transitions within the d-orbitals of the copper ions are responsible for the mineral's characteristic deep blue color.

Experimental Protocols for Characterization

The accurate characterization of this compound's composition and structure relies on a suite of analytical techniques. The following sections provide detailed methodologies for key experiments.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material and for determining its crystal structure.

Objective: To confirm the crystalline structure of this compound and identify any crystalline impurities.

Methodology:

-

Sample Preparation:

-

A representative sample of this compound is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[4]

-

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface level with the holder's top edge to prevent peak displacement.[5]

-

-

Instrumentation and Data Acquisition:

-

A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

-

The instrument is operated at a voltage of 40-45 kV and a current of 30-40 mA.

-

Data is collected over a 2θ range of 5° to 70°, with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffraction pattern is processed to remove background noise.

-

The positions (2θ values) and relative intensities of the diffraction peaks are compared to a standard reference pattern for this compound from the International Centre for Diffraction Data (ICDD) database (PDF# 11-0682).[6]

-

The presence of other crystalline phases (impurities) can be identified by matching their respective diffraction patterns.

-

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. personal.denison.edu [personal.denison.edu]

- 3. mdpi.com [mdpi.com]

- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 5. worldagroforestry.org [worldagroforestry.org]

- 6. Raman Spectroscopy in Geology | Blue Scientific [blue-scientific.com]

A Technical Guide to the Historical Use of Azurite as a Pigment in Art

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azurite, a basic copper carbonate, was a predominant blue pigment in artistic works from antiquity through the Renaissance, valued for its vibrant blue hue.[1][2] Its use declined with the advent of synthetic pigments like Prussian blue in the 18th century.[1][2] This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, historical preparation methods, chemical degradation pathways, and the modern analytical protocols used for its identification in cultural heritage science. Quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this historically significant material.

Physicochemical Properties

This compound is a secondary mineral frequently found in the oxidized zones of copper ore deposits, often in association with malachite.[3][4] Its distinct deep blue color is attributable to the copper ions and their coordination with hydroxyl and carbonate groups.[5] The mineral's chemical and physical properties are crucial for both its historical application and its modern-day conservation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | Cu₃(CO₃)₂(OH)₂ | [4][6] |

| Chemical Name | Basic copper carbonate | [6][7] |

| Color Index | PB 30, CI 77420 | [8] |

| Crystal System | Monoclinic | [9] |

| Mohs Hardness | 3.5 - 4.0 | [4] |

| Specific Gravity | 3.7 - 3.9 | [4] |

| Refractive Indices | α = 1.730, β = 1.758, γ = 1.838 | [9] |

| Optical Properties | Biaxial positive, high birefringence, pleochroic | [5][9] |

| Solubility | Insoluble in water; dissolves in dilute acids with effervescence. | [6][8] |

| Lightfastness | Excellent (8 on a scale of 1-8) |[6] |

Historical Sourcing and Pigment Preparation

Historically, high-quality this compound was sourced from various locations, with Hungary being a primary supplier for Europe until the mid-17th century.[1] The preparation of this compound pigment was a meticulous process involving mechanical and physical separation techniques aimed at purifying the mineral and achieving the desired color saturation.[3][10] The particle size of the pigment is a critical factor; coarse grinding produces a deep, dark blue, whereas fine grinding results in a paler, lighter tone.[3][10][11] Artists and artisans developed sophisticated methods of levigation (washing) to separate the crushed mineral into different grades based on particle size.[10][11]

The traditional workflow began with the selection and crushing of high-quality raw this compound mineral. This was followed by grinding and a series of washing and settling steps to remove impurities and separate the particles by size.

Chemical Degradation Pathways

Despite its good lightfastness, this compound is susceptible to chemical alteration over time, influenced by environmental conditions such as humidity, atmospheric pollutants (like sulfur compounds), and the chemical composition of the binding medium.[1][5] The most common degradation pathway is the transformation into the more chemically stable green copper carbonate, malachite (Cu₂(CO₃)(OH)₂).[5][12] This occurs through a process of increased oxidation, often involving the addition of a water molecule.[5] In the presence of alkaline conditions or heat, this compound can degrade into black copper(II) oxide, tenorite (CuO).[5][13][14] Furthermore, in environments containing chloride ions, such as damp walls, this compound can transform into green copper trihydroxychlorides like paratacamite or atacamite (Cu₂Cl(OH)₃).[1][13][15]

Analytical Characterization and Experimental Protocols

The identification of this compound in artworks relies on a multi-analytical approach, combining non-invasive and micro-invasive techniques to determine its chemical and physical characteristics.

Experimental Protocols

4.1.1 Optical Microscopy (OM)

-

Methodology: A microscopic sample of the paint layer, often prepared as a cross-section, is observed under polarized and unpolarized light.

-

Expected Results: this compound particles are identified by their characteristic deep blue color, irregular particle shape, high birefringence, and pleochroism (color change with the orientation of polarized light).[5]

4.1.2 X-Ray Fluorescence (XRF) Spectroscopy

-

Methodology: This non-invasive technique bombards the paint surface with X-rays, causing the elements present to emit characteristic secondary X-rays. The spectrometer detects and measures the energy of these emissions.

-

Expected Results: The presence of a strong signal for copper (Cu) is the primary indicator for a copper-based pigment like this compound.[5] This method is often used for initial screening.

4.1.3 Raman Spectroscopy

-

Methodology: A monochromatic laser is focused on a single pigment grain. The scattered light is collected and analyzed. The energy shift between the incident and scattered light (Raman shift) provides a vibrational spectrum that is a unique fingerprint of the molecule.

-

Expected Results: this compound is definitively identified by a characteristic set of Raman peaks. The most intense band is typically observed around 400-403 cm⁻¹.[16][17] The presence of malachite as an impurity or degradation product can also be detected by its characteristic bands.[18]

4.1.4 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: A beam of infrared radiation is passed through the sample. The absorption of specific frequencies of IR radiation corresponds to the vibrational modes of the chemical bonds (e.g., C-O and O-H in this compound's carbonate and hydroxyl groups).

-

Expected Results: The FTIR spectrum of this compound shows characteristic absorption bands for hydroxyl and carbonate groups, which can differentiate it from other minerals.[16][19] It is particularly useful for identifying degradation products like copper chlorides.[1][15]

Data Presentation: Spectroscopic Signatures

The unique spectral fingerprints obtained from Raman and FTIR spectroscopy are key to the unambiguous identification of this compound.

Table 2: Key Spectroscopic Peaks for this compound Identification

| Analytical Technique | Characteristic Peaks (cm⁻¹) | Assignment | Source(s) |

|---|---|---|---|

| Raman Spectroscopy | ~145, 180, 250, 284, 335, ~403 (very strong), 746, 767, 839, 940, 1098 (strong) | Cu-O bond vibrations, CO₃²⁻ group vibrations | [17][18] |

| FTIR Spectroscopy | ~3425, ~1420, ~1090, ~837, ~815, ~779 | OH stretching, CO₃²⁻ asymmetric stretching, CO₃²⁻ symmetric stretching, CO₃²⁻ out-of-plane bending |[16][20] |

Integrated Analytical Workflow

A logical and efficient workflow for pigment analysis typically starts with non-invasive screening and progresses to more detailed molecular characterization if required.

Conclusion

This compound remains a subject of significant interest in the field of cultural heritage science. A thorough understanding of its physicochemical properties, historical preparation techniques, and degradation pathways is essential for the accurate interpretation and conservation of historical artworks. The application of a multi-technique analytical approach, leveraging the strengths of microscopy, elemental analysis, and vibrational spectroscopy, allows for the definitive identification of this compound and its alteration products. This technical knowledge provides a crucial foundation for developing appropriate conservation strategies and for appreciating the material choices and technical skills of artists throughout history.

References

- 1. This compound (pigment) - Wikipedia [en.wikipedia.org]

- 2. Pigments through the Ages - Overview - this compound [webexhibits.org]

- 3. webexhibits.org [webexhibits.org]

- 4. This compound: The blue gem material, ore of copper, and pigment. [geology.com]

- 5. webexhibits.org [webexhibits.org]

- 6. kremer-pigmente.com [kremer-pigmente.com]

- 7. nilacolori.com [nilacolori.com]

- 8. This compound - ColourLex [colourlex.com]

- 9. researchgate.net [researchgate.net]

- 10. A Study in Blue Pigments Part 1 - this compound | Kodner Auctions [kodner.com]

- 11. Medieval Whimsies: Refining this compound Pigment [medieval-whimsies.blogspot.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. Raman spectroscopic analysis of this compound blackening | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

An In-depth Technical Guide to the Natural Occurrence and Associated Minerals of Azurite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of azurite, its key associated minerals, and the analytical methodologies used for their characterization. The information is presented to support research and development activities where precise mineralogical identification and understanding of formation pathways are critical.

Natural Occurrence and Geological Environment

This compound, a copper carbonate hydroxide mineral with the chemical formula Cu₃(CO₃)₂(OH)₂, is a secondary mineral formed in the oxidized zones of copper ore deposits.[1][2] Its presence is a strong indicator of weathered copper sulfide ores.[2] The formation of this compound is a result of the interaction of carbon-dioxide-laden waters with primary copper minerals, such as chalcopyrite, or other copper-containing solutions reacting with carbonate host rocks like limestone.[1]

This geological process, known as supergene enrichment, occurs under specific physicochemical conditions. This compound typically forms in environments with a neutral to slightly alkaline pH.[3] It is often found in arid or desert regions where low humidity and high evaporation rates contribute to the concentration of mineral-rich solutions.[4]

The formation of this compound is intricately linked with that of malachite (Cu₂(CO₃)(OH)₂), another secondary copper carbonate. The transition between this compound and malachite is highly sensitive to the partial pressure of carbon dioxide (Pco₂) and the pH of the surrounding environment. This compound is favored in conditions of higher Pco₂, while malachite is more stable at lower Pco₂ levels, which is why this compound is often found to alter to the more common malachite.[5] The chemical equation for the alteration of this compound to malachite is as follows:

2Cu₃(CO₃)₂(OH)₂ + H₂O → 3Cu₂(CO₃)(OH)₂ + CO₂[2]

Associated Minerals

This compound is most commonly found in association with a suite of other secondary copper minerals and gangue minerals. The identification of these associated minerals is crucial for understanding the geochemical environment of formation and for mineral processing applications.

Primary Associated Minerals:

-

Malachite: Almost invariably found with this compound, often as intergrowths or pseudomorphs after this compound.[6] The vibrant green of malachite contrasts sharply with the deep blue of this compound, creating aesthetically notable specimens.

-

Cuprite: A copper oxide (Cu₂O) that is also a common secondary mineral in the oxidized zone of copper deposits.

-

Chrysocolla: A hydrated copper silicate with a variable chemical formula, often found in association with this compound and malachite.[7]

-

Native Copper: Can be found in the same geological settings, resulting from the reduction of copper ions.

-

Tenorite: A copper(II) oxide (CuO) that is another common alteration product of copper sulfides.

Other Associated Minerals:

Less commonly, this compound can be found with a variety of other minerals, including:

-

Cerussite: A lead carbonate (PbCO₃), indicating the presence of lead in the primary ore body.

-

Smithsonite: A zinc carbonate (ZnCO₃), suggesting a zinc-bearing primary ore.

-

Limonite: A mixture of hydrated iron(III) oxides-hydroxides, which is a common product of the weathering of iron-bearing sulfide minerals.

-

Calcite and Dolomite: Often as the host rock in which the secondary copper minerals precipitate.[3][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its most common associated minerals for easy comparison.

Table 1: Chemical and Crystallographic Properties

| Mineral | Chemical Formula | Crystal System |

| This compound | Cu₃(CO₃)₂(OH)₂ | Monoclinic |

| Malachite | Cu₂(CO₃)(OH)₂ | Monoclinic |

| Cuprite | Cu₂O | Isometric |

| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·n H₂O | Orthorhombic/Amorphous |

Table 2: Physical and Optical Properties

| Property | This compound | Malachite | Cuprite | Chrysocolla |

| Color | Azure blue, deep blue | Bright green, dark green | Red, brownish-red | Blue, cyan, green |

| Luster | Vitreous to dull | Vitreous, silky, to dull | Adamantine to submetallic | Vitreous to earthy |

| Hardness (Mohs) | 3.5 - 4 | 3.5 - 4 | 3.5 - 4 | 2.5 - 3.5 |

| Specific Gravity | 3.77 - 3.89 | 3.6 - 4.05 | 5.85 - 6.15 | 1.9 - 2.4 |

| Streak | Light blue | Light green | Brownish-red | White to bluish-green |

| Refractive Index | 1.730 - 1.838 | 1.655 - 1.909 | 2.849 | 1.575 - 1.635 |

Experimental Protocols for Mineral Identification

Accurate identification of this compound and its associated minerals is essential for research and industrial applications. The following are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD)

Purpose: To identify the crystalline phases present in a sample by analyzing the diffraction pattern of X-rays interacting with the crystal lattice.

Methodology:

-

Sample Preparation:

-

A representative sample of the mineral is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[3]

-

The powder is then mounted onto a sample holder, which can be a standard back-fill holder or a zero-background holder for small sample quantities. The powder surface should be flat and level with the surface of the holder.[3]

-

-

Instrument Settings (Typical for Copper Target):

-

X-ray Source: Cu Kα radiation (λ = 1.5418 Å).

-

Voltage and Current: 40 kV and 30-40 mA.

-

Scan Range (2θ): 5° to 70°.

-

Step Size: 0.02°.

-

Scan Speed/Dwell Time: 1-2°/minute or a suitable dwell time per step.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is processed to identify the peak positions and relative intensities.

-

The d-spacings are calculated from the peak positions using Bragg's Law (nλ = 2dsinθ).

-

The experimental pattern is compared with standard reference patterns from a crystallographic database (e.g., the Powder Diffraction File™ from the ICDD) to identify the mineral phases present.

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Purpose: To observe the morphology and texture of the mineral grains at high magnification and to determine their elemental composition.

Methodology:

-

Sample Preparation:

-

For morphological analysis of individual grains, the powder can be mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

For analysis of mineral intergrowths and textures, a bulk sample is embedded in epoxy resin, and a polished thin section or a polished block is prepared.[8] The surface is polished to a fine finish (typically down to 1 µm or finer) to ensure a flat surface for accurate EDS analysis.[8] The polished sample is then carbon-coated.

-

-

Instrument Settings (Typical):

-

Accelerating Voltage: 15-20 kV.

-

Beam Current/Spot Size: Adjusted for optimal X-ray count rate and spatial resolution.

-

Working Distance: Typically 10-15 mm.

-

-

Data Collection and Analysis:

-

Imaging: Secondary electron (SE) imaging provides topographic information, while backscattered electron (BSE) imaging shows compositional contrast (heavier elements appear brighter).

-

EDS Analysis: The electron beam is focused on a specific point or area of interest, and the emitted characteristic X-rays are collected by the EDS detector. The resulting spectrum shows peaks corresponding to the elements present. Quantitative analysis can be performed using standard-based or standardless methods to determine the elemental weight percentages.

-

Raman Spectroscopy

Purpose: To identify minerals based on their unique vibrational modes of chemical bonds. It is a non-destructive technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation:

-

A small, representative fragment of the mineral or a powdered sample can be placed on a microscope slide. No coating is required.[9]

-

-

Instrument Settings (Typical):

-

Laser Wavelength: Commonly 532 nm (green) or 785 nm (red). The choice depends on the sample's fluorescence characteristics.

-

Laser Power: Kept low (typically <1 mW at the sample) to avoid thermal decomposition of the carbonate and hydroxide minerals.

-

Objective Lens: 50x or 100x magnification for high spatial resolution.

-

Acquisition Time and Accumulations: Adjusted to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

The Raman spectrum (a plot of intensity vs. Raman shift in cm⁻¹) is collected.

-

The positions and relative intensities of the Raman bands are characteristic of the mineral's molecular structure. For this compound, key peaks are associated with the carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

-

The experimental spectrum is compared with reference spectra from a mineralogical database (e.g., the RRUFF™ project) for identification.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows described in this guide.

Caption: Formation pathway of this compound and its alteration to malachite.

Caption: A typical analytical workflow for the characterization of this compound.

References

- 1. nanoscience.com [nanoscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. worldagroforestry.org [worldagroforestry.org]

- 4. allmineralsrock.com [allmineralsrock.com]

- 5. rruff.net [rruff.net]

- 6. firemountaingems.com [firemountaingems.com]

- 7. quora.com [quora.com]

- 8. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 9. Raman Imaging Easily Distinguishes Carbonate Minerals [thermofisher.com]

azurite and malachite intergrowth and pseudomorphism

An in-depth technical guide on the intergrowth and pseudomorphism of azurite and malachite, tailored for researchers, scientists, and professionals in drug development who may have an interest in mineral transformation and crystallization processes.

Introduction

This compound (Cu₃(CO₃)₂(OH)₂) and malachite (Cu₂(CO₃)(OH)₂) are secondary copper carbonate hydroxide minerals renowned for their vibrant blue and green colors, respectively[1][2][3]. They are commonly found in the oxidized zones of copper ore deposits[2][4]. The relationship between these two minerals is a classic example of mineral transformation, frequently resulting in intricate intergrowths and pseudomorphism, where malachite replaces this compound while preserving the original crystal shape[5][6].

This guide provides a detailed examination of the physicochemical principles governing the stability, intergrowth, and pseudomorphic replacement of this compound by malachite. It includes a summary of their properties, the thermodynamic conditions driving the transformation, and the experimental protocols used to study these phenomena.

Physicochemical and Crystallographic Properties

This compound and malachite share a common chemistry as copper carbonate hydroxides but differ in their crystal structure and composition, which dictates their physical properties and stability[1]. Both minerals crystallize in the monoclinic system[1][3]. A summary of their key properties is presented below.

Table 1: Comparative Properties of this compound and Malachite

| Property | This compound | Malachite |

| Chemical Formula | Cu₃(CO₃)₂(OH)₂[1] | Cu₂(CO₃)(OH)₂[1] |

| Crystal System | Monoclinic[1][3] | Monoclinic[1][3] |

| Color | Azure, Deep Blue[1][3] | Banded Light and Dark Green[1][3] |

| Luster | Vitreous to Dull[1][3] | Adamantine, Vitreous, Silky, Dull[1] |

| Streak | Light Blue[1] | Light Green[1] |

| Mohs Hardness | 3.5 - 4.0[1][3][4] | 3.5 - 4.0[1][3][4] |

| Specific Gravity | 3.77 - 3.89[1] | 3.6 - 4.05[1] |

| Cleavage | Perfect in one direction, fair in another[3] | Good in one direction[3] |

| Refractive Indices | α = 1.730, β = 1.758, γ = 1.838[7] | α = 1.655, β = 1.875, γ = 1.909 |

Thermodynamics of Transformation and Stability

The transformation of this compound to malachite is a well-documented geological process driven by changes in environmental conditions. Malachite is generally the more stable copper carbonate under typical surface conditions, which explains the common occurrence of malachite pseudomorphs after this compound[5]. The stability of these minerals is highly sensitive to the partial pressure of carbon dioxide (Pco₂) and the pH of the surrounding aqueous environment[5][6][8].

3.1 Influence of Pco₂ and pH The equilibrium between this compound and malachite is critically dependent on the concentration of dissolved CO₂ in water.

-

This compound formation is favored in environments with a relatively high partial pressure of CO₂ and slightly more acidic conditions[5][6][9][10].

-

Malachite is the stable phase at lower CO₂ partial pressures, close to normal atmospheric levels (Pco₂ = 10⁻³⁵ atm), and in slightly more alkaline conditions[5][6][9].

The transition equilibrium is reached at a Pco₂ of approximately 10⁻³⁴⁵ atm[5][8]. A slight decrease in CO₂ concentration in the groundwater is sufficient to trigger the conversion of this compound to malachite. This process explains the frequent alteration of this compound and the formation of pseudomorphs[5][8]. The precipitation of both minerals typically occurs at pH values between 6 and 8[5][8].

Table 2: Thermodynamic Properties

| Property | This compound (Cu₃(OH)₂(CO₃)₂) | Malachite (Cu₂(OH)₂CO₃) |

| Standard Molar Heat Capacity (C p⁰ at 298.15 K) | 228.5 ± 1.4 J mol⁻¹ K⁻¹[8] | 154.3 ± 0.93 J mol⁻¹ K⁻¹[8] |

| Standard Molar Entropy (S⁰ at 298.15 K) | 254.4 ± 3.8 J mol⁻¹ K⁻¹[8] | 166.3 ± 2.5 J mol⁻¹ K⁻¹[8] |

| Enthalpy of Formation from Oxides (ΔH⁰f,ox) | -84.7 ± 7.4 kJ mol⁻¹[8][11] | -52.5 ± 5.9 kJ mol⁻¹[8][11] |

| Enthalpy of Decomposition | 105.1 ± 5.8 kJ mol⁻¹[8] | 66.1 ± 5.0 kJ mol⁻¹[8] |

The Pseudomorphism Pathway

Pseudomorphism is the process where one mineral is replaced by another, with the new mineral inheriting the external crystal form of the original. The transformation of this compound to malachite is a paramorphic replacement, involving the addition of water and the removal of carbonate.

The overall chemical reaction is: 2 Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3 Cu₂(CO₃)(OH)₂ (Malachite) + CO₂

This reaction is facilitated by percolating, slightly acidic, copper-bearing waters in the oxidizing zone above copper deposits[4]. As these solutions interact with this compound crystals, a drop in CO₂ partial pressure or a slight increase in pH can initiate the transformation[5][6]. This alteration often begins on the outer surfaces of the this compound crystal or along internal cleavage planes and fractures, gradually progressing inwards[6][12].

References

- 1. allmineralsrock.com [allmineralsrock.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound with Malachite [hub.catalogit.app]

- 4. Azurmalachite: A rock composed of this compound and malachite [geology.com]

- 5. rruff.net [rruff.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Genetic links between malachite and this compound formations [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. usgs.gov [usgs.gov]

Methodological & Application

Synthesis of Azurite Pigment for Art Restoration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the laboratory synthesis of azurite pigment (Cu₃(CO₃)₂(OH)₂), a vibrant blue pigment historically used in art. The synthesis is achieved through a controlled precipitation reaction, yielding a product suitable for art restoration purposes where historical accuracy is paramount. The protocols outlined below are designed to be reproducible and provide a basis for further research and optimization.

Introduction

This compound is a basic copper carbonate mineral that has been used as a blue pigment since antiquity.[1] Its rich, deep blue color made it a popular choice for artists throughout history. For art restoration, the use of historically accurate materials is crucial to maintain the integrity of the artwork. The laboratory synthesis of this compound allows for the production of a pigment with controlled properties, such as particle size and purity, which can be tailored to match the specific characteristics of the original pigment.

The primary method for synthesizing this compound in a laboratory setting is through the controlled precipitation of a copper(II) salt solution with a carbonate solution under specific temperature and pH conditions.[2] The particle size of the resulting pigment is a critical factor influencing its color, with coarser particles generally producing a darker blue and finer particles yielding a lighter, more sky-blue hue.[3][4] A significant challenge in this compound synthesis is its inherent instability, as it can readily convert to the more stable green copper carbonate, malachite (Cu₂(CO₃)(OH)₂).[2] Therefore, careful control of reaction parameters and rapid post-synthesis processing are essential.

Experimental Protocols

Two primary methods for the precipitation of this compound are detailed below. Method A utilizes copper(II) sulfate and sodium carbonate, while Method B employs copper(II) nitrate and calcium hydroxide (quicklime).

Method A: Synthesis via Copper(II) Sulfate and Sodium Carbonate

This protocol is adapted from established precipitation methods for basic copper carbonates.[2]

2.1. Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Distilled water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Drying oven

2.2. Procedure:

-

Prepare Reactant Solutions:

-

Prepare a concentrated solution of sodium carbonate by dissolving a specific amount of Na₂CO₃ in distilled water.

-

Prepare a solution of copper(II) sulfate by dissolving a specific amount of CuSO₄·5H₂O in distilled water.

-

-

Reaction Setup:

-

Place the sodium carbonate solution in a beaker on a magnetic stirrer with a heating mantle.

-

Gently heat the solution to a temperature between 45°C and 65°C.[2]

-

Monitor the temperature continuously with a thermometer.

-

-

Precipitation:

-

Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution while stirring continuously.

-

A blue precipitate of this compound will begin to form.

-

Monitor and maintain the pH of the solution between 6.5 and 7.0.[2]

-

-

Reaction Completion and Isolation:

-

Continue stirring the mixture at the specified temperature for a set duration. Note that prolonged reaction times can favor the formation of malachite.[2]

-

Once the reaction is complete, immediately cool the mixture in an ice bath to quench the reaction and stabilize the this compound.

-

Quickly filter the blue precipitate using a Buchner funnel under vacuum.

-

-

Washing and Drying:

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Follow with a final wash with ethanol to aid in drying and further stabilize the pigment.[2]

-

Carefully transfer the pigment to a watch glass or petri dish and dry in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

-

-

Grinding and Sieving (Optional):

-

If a specific particle size is desired, the dried pigment can be gently ground using a mortar and pestle.

-

The ground pigment can then be sieved to separate different particle size fractions, which will exhibit different shades of blue.

-

Method B: Synthesis via Copper(II) Nitrate and Quicklime

This historical method, also known as the "blue bice" synthesis, utilizes different precursors.[3]

2.1. Materials:

-

Copper metal (turnings or wire)

-

Nitric acid (HNO₃), dilute

-

Calcium hydroxide (Ca(OH)₂, quicklime)

-

Distilled water

-

Beakers

-

Stirring rod

-

Linen cloth or filter paper for draining

2.2. Procedure:

-

Prepare Copper Nitrate Solution:

-

In a well-ventilated area, dissolve copper metal in cold, dilute nitric acid. This will produce a solution of copper(II) nitrate (Cu(NO₃)₂).

-

-

Precipitation of Copper Hydroxide:

-

Add a sufficient amount of quicklime to the copper nitrate solution to precipitate the copper as copper hydroxide, a greenish precipitate. The amount of quicklime should be enough to neutralize the acid.

-

-

Conversion to this compound:

-

After decanting the supernatant liquid, wash the green precipitate with water.

-

Spread the precipitate on a linen cloth to drain excess water.

-

Transfer a portion of the moist green precipitate to a grinding stone or mortar.

-

Add a small amount of powdered quicklime (approximately 7-10 parts per 100 parts of precipitate) and grind the mixture. The color will change from green to blue as this compound is formed.[3]

-

-

Drying:

-

Allow the resulting blue paste to air dry completely.

-

Data Presentation